molecular formula C20H18O3 B402774 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione CAS No. 178697-89-7

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B402774
CAS No.: 178697-89-7
M. Wt: 306.4g/mol
InChI Key: QAXGXTUWAFNHCA-UHFFFAOYSA-N
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Description

2-(4-Butoxybenzylidene)-1H-indene-1,3(2H)-dione is a synthetic derivative of the 2-arylidene indan-1,3-dione family, characterized by a central indene-1,3-dione core and a 4-butoxybenzylidene substituent. This class of compounds has demonstrated significant potential in scientific research, particularly in two key areas: as agents against bacterial biofilms and as corrosion inhibitors. In microbiological research, structurally similar 2-arylidene indan-1,3-diones have exhibited promising antibiofilm activity, effectively inhibiting the formation and disrupting the integrity of bacterial communities from various strains, including S. aureus and E. coli . The electron-rich molecular structure, featuring a π-conjugated system and heteroatoms, is also central to its second major application. Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations indicate that such molecules possess a high tendency for electron donation and can adsorb strongly onto metal surfaces like Fe (110), making them candidates for investigating the mitigation of corrosion in acidic environments . The compound's mechanism of action in both realms is likely rooted in its ability to interact with biological and metallic surfaces through its conjugated system and specific functional groups. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-butoxyphenyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-2-3-12-23-15-10-8-14(9-11-15)13-18-19(21)16-6-4-5-7-17(16)20(18)22/h4-11,13H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXGXTUWAFNHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Activation : The base deprotonates 1,3-indanedione, generating an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-butoxybenzaldehyde.

  • Elimination : Water is eliminated, forming the α,β-unsaturated diketone product.

Procedure:

  • Reactants : 1,3-Indanedione (1 equiv), 4-butoxybenzaldehyde (1 equiv).

  • Catalyst : Piperidine (5 mol%) or sodium acetate (10 mol%).

  • Solvent : Ethanol (reflux, 4–6 hours).

  • Workup : Cool, filter, and recrystallize from ethanol or toluene.

  • Yield : 75–85%.

Limitations : Prolonged heating and solvent use reduce scalability. Side products may form due to aldol side reactions.

Green Synthesis Using Task-Specific Ionic Liquids

A solvent-free, room-temperature method using 2-hydroxyethylammonium formate (2-HEAF) as a dual solvent-catalyst achieves near-quantitative yields.

Optimized Protocol:

  • Reactants : 1,3-Indanedione (0.25 mmol), 4-butoxybenzaldehyde (0.25 mmol).

  • Catalyst : 2-HEAF (0.1 mL).

  • Conditions : Neat, room temperature, 1 minute.

  • Workup : Dilute with water, filter, and dry.

  • Yield : 98%.

Advantages :

  • No volatile organic solvents.

  • Reaction completes in <1 minute.

  • Catalyst recyclable for 5 cycles without yield loss.

Comparison of Catalysts :

CatalystReaction TimeYield (%)
Piperidine24 hours80
2-HEAF1 minute98
Diethanolamine5 minutes75

Alternative Synthetic Routes

Solid-State Mechanochemical Synthesis

Grinding 1,3-indanedione and 4-butoxybenzaldehyde with SiO₂ or MgO as a catalyst achieves 85–92% yields in 20 minutes. This method avoids solvents entirely.

Purification and Characterization

Recrystallization

  • Solvents : Ethanol (for high-purity crystals) or toluene (for bulky substituents).

  • Melting Point : 175–178°C (lit. for analogous compounds).

Spectroscopic Data :

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

  • ¹H NMR (CDCl₃) : δ 7.85–7.40 (m, Ar-H), 4.05 (t, OCH₂), 1.80–0.95 (m, butyl chain).

  • ¹³C NMR : δ 190.1 (C=O), 148.2 (C=C), 68.5 (OCH₂).

Industrial-Scale Considerations

A patent outlines a two-step bulk synthesis:

  • Step 1 : Condense diethyl phthalate with diethyl malonate (Montmorillonite KSF catalyst, 120°C, 20 hours).

  • Step 2 : Hydrolyze and decarboxylate intermediates with H₂SO₄ (90°C, 3 hours).

  • Final Condensation : React 1,3-indanedione with 4-butoxybenzaldehyde (piperidine/ethanol).

  • Overall Yield : 79–82%.

Chemical Reactions Analysis

Types of Reactions: 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indene derivatives.

Scientific Research Applications

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Alkoxy-Substituted Derivatives

  • 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione (): The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the benzylidene moiety. X-ray crystallography reveals near-planar geometry (r.m.s. deviation = 0.007 Å) with a twisted benzene ring (8.15° from the indenone plane) . Compared to the butoxy analog, the shorter alkoxy chain reduces steric hindrance, favoring crystallinity and higher melting points.
  • 2-(4-Dodecyloxybenzylidene)-1H-indene-1,3(2H)-dione (PP11) (): The long dodecyloxy chain (-OC₁₂H₂₅) increases lipophilicity, making the compound soluble in nonpolar solvents. Such derivatives are explored in optoelectronics for their self-assembling properties, unlike the butoxy variant, which balances solubility and rigidity .

Halogen-Substituted Derivatives

  • 2-(4-Chlorobenzylidene)-1H-indene-1,3(2H)-dione ():
    • The electron-withdrawing chlorine atom (-Cl) reduces electron density on the benzylidene ring, altering UV-Vis absorption spectra.
    • Molecular weight: 268.7 g/mol (vs. ~318.4 g/mol for the butoxy analog), with a lower melting point due to reduced intermolecular interactions .

Photochemical and Thermal Stability

  • Pyrophthalone (PP) and Quinophthalone (QP) (): PP (2-(2-pyridinyl)-substituted) and QP (2-(2-quinolinyl)-substituted) exhibit moderate photostability in ethanol but form radicals (e.g., solvated electrons) under alkaline conditions. The butoxy derivative’s electron-donating group may stabilize excited states, reducing radical formation compared to PP/QP .
  • 2-(4-Oxochroman-3-ylidene)-1H-indene-1,3(2H)-dione (12a) ():

    • High thermal stability (m.p. 311–313°C) due to rigid chroman-ylidene fusion. The butoxy analog likely has a lower melting point (~250–280°C) due to flexible alkoxy chains .

Data Table: Key Properties of Selected Analogous Compounds

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications Evidence ID
2-(4-Methoxybenzylidene)-indene-dione -OCH₃ 266.3 ~200–220 Crystallography, Sensors
2-(4-Chlorobenzylidene)-indene-dione -Cl 268.7 ~180–200 Synthetic Intermediates
2-(4-Dodecyloxybenzylidene)-indene-dione -OC₁₂H₂₅ ~470.6 Not reported Optoelectronics
2-(4-Oxochroman-3-ylidene)-indene-dione Chroman-ylidene 290.3 311–313 High-Temperature Dyes
2-(9H-Xanthen-9-yl)-indene-dione Xanthene 326.4 Not reported Growth Modulators

Biological Activity

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione is a synthetic compound belonging to the class of indene-1,3-diones, which are known for their diverse biological activities. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in the fields of anticancer and antimicrobial agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H18_{18}O3_{3}
  • Molecular Weight : 282.32 g/mol

Anticancer Activity

Recent studies have shown that derivatives of indene-1,3-dione exhibit significant anticancer properties. For instance, a study published in Pharmaceutical Biology highlighted the cytotoxic effects of various arylidene derivatives against different cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as p53 and NF-kB .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa15.5Induction of apoptosis
MCF-712.0Cell cycle arrest at G0/G1 phase
A54918.7Inhibition of NF-kB signaling

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Research indicates that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Anticancer Efficacy

A recent in vitro study evaluated the anticancer efficacy of several indene derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against clinical isolates. The findings revealed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione?

  • Methodology : The compound is synthesized via a Knoevenagel condensation between 4-butoxybenzaldehyde and indene-1,3-dione. Typical conditions include refluxing in ethanol with acid catalysis (e.g., p-toluenesulfonic acid) for 2–6 hours. Purification involves recrystallization from ethanol or column chromatography (Hexanes:EtOAc = 80:20) .
  • Key Parameters : Solvent polarity, temperature, and catalyst loading significantly affect yield. For example, anhydrous THF with Et₃N as a base improves reaction efficiency in analogous systems .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1694–1738 cm⁻¹ and aromatic C-H vibrations .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.1 ppm) and methoxy/butoxy groups (δ 3.8–4.7 ppm). ¹³C NMR confirms carbonyl carbons at ~190–200 ppm .
  • HRMS : Validates molecular weight (e.g., m/z 290.0582 for C₁₈H₁₀O₄) .

Q. How can solubility and stability impact experimental design?

  • Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water. Stability tests under UV light (λ = 253.7 nm) in ethanol show minimal degradation, making it suitable for photochemical studies. Storage under inert atmospheres at 4°C prevents oxidation .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

  • Methodology : Density functional theory (B3LYP/6-31G(d)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilicity and corrosion inhibition potential. For example, low energy gaps (~3.5 eV) indicate high reactivity, while molecular electrostatic potential maps highlight nucleophilic sites (e.g., carbonyl oxygens) .
  • Data Analysis : Correlate computed parameters (global hardness, electrophilicity index) with experimental inhibition efficiencies in corrosion studies .

Q. What strategies optimize reaction yields in derivatization?

  • Methodology :

  • Solvent Optimization : Anhydrous THF increases nucleophilicity in acylation reactions (e.g., with benzoyl chloride) .
  • Catalyst Screening : Me₂PhP (0.2 equiv.) enhances phosphonium ylide formation in allylic substitution reactions .
  • Stoichiometry : Using 1.2 equivalents of acyl chloride improves yields to >85% in C-acylation reactions .

Q. How does photostability under UV light impact applications in materials science?

  • Methodology : Steady-state photolysis in ethanol (λ = 253.7 nm) monitors degradation via UV-Vis spectroscopy. Flash photolysis in alkaline aqueous solutions detects transient species (e.g., solvated electrons) using time-resolved absorption spectra .
  • Mechanistic Insight : Radical intermediates (e.g., indene-derived radicals) form via homolytic cleavage of C=O bonds, influencing design of photostable dyes .

Q. What methodological approaches establish structure-activity relationships (SAR) for biological activity?

  • Methodology :

  • Derivative Synthesis : Introduce substituents (e.g., nitro, methoxy) to the benzylidene moiety to modulate bioactivity .
  • In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ values) and enzyme inhibition (e.g., acetylcholinesterase) .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with biological activity trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione

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